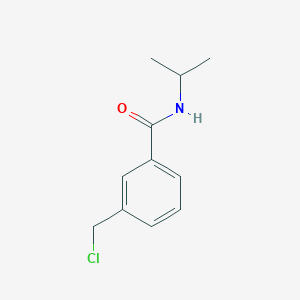

3-(Chloromethyl)-N-isopropylbenzamide

Übersicht

Beschreibung

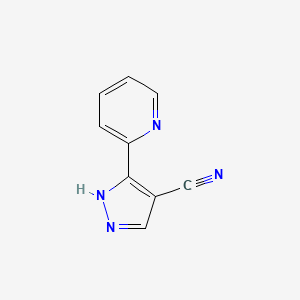

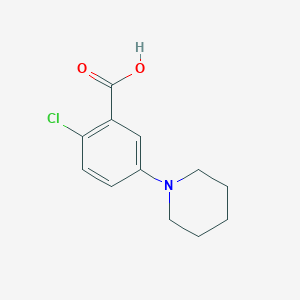

3-(Chloromethyl)-N-isopropylbenzamide, also known as CMIPB, is an organic chemical compound belonging to the class of amides. It is a colorless solid with a molecular weight of 229.6 g/mol and a melting point of 83-85°C. CMIPB is an important intermediate in the synthesis of various organic molecules and has been used in various synthetic applications. CMIPB has also been studied for its potential application in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Radical Arylchloromethylation

A study describes a radical chloromethylation/arylation process of N-allylbenzamide using CH2Cl2, facilitating the synthesis of dichloromethylated dihydroisoquinolinones. This method involves direct functionalization of sp3 and sp2 C-H bonds in CH2Cl2 and phenyl, respectively, showcasing a unique approach to chloromethyl substitution in complex molecular scaffolding (Pan et al., 2020).

Intramolecular Cyclization

Another research highlights a copper(II) chloride-mediated regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides. This method leads to the exclusive formation of 3-(chloromethylene)isobenzofuran-1-ones via 5-exo-dig cyclization, demonstrating a potential pathway for the synthesis of biaryl compounds through subsequent Suzuki-Miyaura reactions (Jithunsa et al., 2011).

X-ray Crystal Structure Analysis

An X-ray crystal structure analysis of a lithiated N-isopropylbenzamide complex revealed a unique solvent-free octameric aggregate of E aza enolate units. This study provides insights into the structural aspects of lithiated benzamide derivatives, which could be relevant for understanding the reactivity and applications of similar chloromethylated compounds (Maetzke & Seebach, 1990).

Luminescent Agents for Imaging

Research on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its application as a thiol-reactive luminescent agent for fluorescence microscopy. This compound, due to its long luminescence lifetime and large Stokes shift, specifically accumulates in mitochondria, marking the first use of a 3MLCT luminescent agent for biological entity targeting in imaging applications (Amoroso et al., 2008).

Transition Metal-Free Oxidative Coupling

A synthetic method for producing isoindolinones from 2-alkylbenzamides through transition metal-free intramolecular oxidative coupling of C(sp3)-H and N-H bonds was developed. This method, utilizing iodine, potassium carbonate, and di-tert-butyl peroxide, offers a new pathway for synthesizing biologically significant molecules, including potential applications for compounds like 3-(chloromethyl)-N-isopropylbenzamide (Verma et al., 2015).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFFGDIGNJYQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-N-isopropylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)

![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)